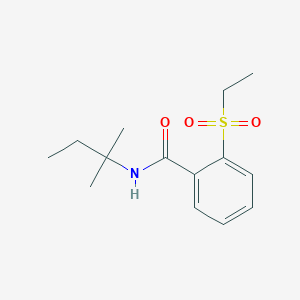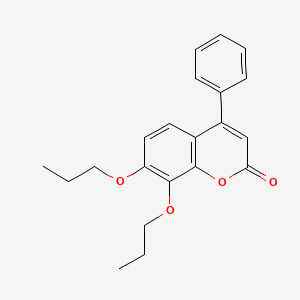
2-(ethylsulfonyl)-N-(2-methylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE is a chemical compound with a complex structure that includes an ethanesulfonyl group, a benzamide core, and a 2-methylbutan-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. This is followed by the introduction of the ethanesulfonyl group and the 2-methylbutan-2-yl substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-BENZOTRIAZOL-2-YL)-4-METHYL-6-(2-PROPEN-1-YL)PHENOL: Known for its applications in material science and medicinal chemistry.
3-METHYLBUTAN-2-YL GROUP: A common structural motif in various organic compounds with diverse applications.
Uniqueness
2-(ETHANESULFONYL)-N-(2-METHYLBUTAN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
2-ethylsulfonyl-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO3S/c1-5-14(3,4)15-13(16)11-9-7-8-10-12(11)19(17,18)6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Clave InChI |
WNALTHDLXZLPQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine](/img/structure/B11157833.png)
![1-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11157837.png)
![6-{[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}hexanoic acid](/img/structure/B11157841.png)
![methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate](/img/structure/B11157844.png)
![5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11157847.png)
![methyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11157854.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]acetamide](/img/structure/B11157860.png)
![ethyl 3-{6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11157862.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11157874.png)
![7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157877.png)

![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
